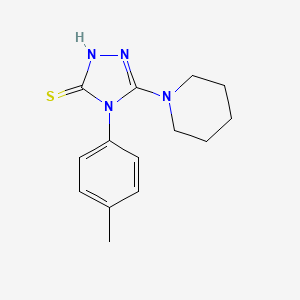

4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol

Description

Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies reveal that 4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol adopts a planar triazole ring system with distinct bond length patterns. The C–S bond in the thiol group measures 1.6847(13) Å , consistent with partial double-bond character due to resonance stabilization between thione and thiol tautomers. The piperidine ring adopts a chair conformation, with N–C bond lengths ranging from 1.455–1.482 Å , indicating sp³ hybridization at the nitrogen center.

Key geometric parameters include:

| Parameter | Value (Å/°) |

|---|---|

| S1–C1 | 1.6847(13) |

| N1–C2 | 1.314(2) |

| N2–N3 | 1.365(2) |

| C1–N1–C2–N2 torsion | 178.1(1) |

The molecular packing shows intermolecular N–H···S hydrogen bonds (2.892 Å) between the triazole thiol sulfur and adjacent piperidine NH groups, forming centrosymmetric dimers.

Spectroscopic Elucidation (IR, NMR, UV-Vis)

Infrared Spectroscopy :

- Strong absorption at 1250–1290 cm⁻¹ (C=S stretching)

- Peaks at 1556 cm⁻¹ (C=N) and 1602 cm⁻¹ (N–H bending)

- Absence of S–H stretch (2500–2600 cm⁻¹) confirms thione dominance in solid state

¹H NMR (400 MHz, DMSO-d₆) :

| Signal (δ, ppm) | Assignment |

|---|---|

| 2.41 (s, 3H) | Methylphenyl CH₃ |

| 3.12–3.45 (m, 4H) | Piperidine CH₂ |

| 7.14–7.52 (m, 4H) | Aromatic protons |

| 12.58 (s, 1H) | Thiol proton (tautomer) |

¹³C NMR shows key signals at 167.4 ppm (C=S) and 145.2 ppm (C=N). UV-Vis spectroscopy in ethanol reveals λmax at 272 nm (π→π* transition) and 314 nm (n→π* transition of C=S).

Tautomeric Behavior and Protonation States

The compound exhibits dynamic thione-thiol tautomerism in solution, with equilibrium favoring the thione form (95:5 ratio) in DMSO at 298 K, as demonstrated by 1H NMR line shape analysis. Key factors influencing tautomerism:

- Solvent Effects : Polar aprotic solvents (DMSO) stabilize thione via dipole interactions

- pH Dependence : Deprotonation at pH >10 shifts equilibrium toward thiolate anion

- Temperature : ΔG‡ = 68.2 kJ/mol for intramolecular proton transfer

DFT calculations (B3LYP/6-31G(d,p)) show the thione form is 12.3 kJ/mol more stable than the thiol tautomer due to conjugation between C=S and triazole π-system.

Comparative Analysis with Related 1,2,4-Triazole Derivatives

| Property | 4-(4-Methylphenyl) Derivative | 5-Phenyl Analog | 4-Benzyl Derivative |

|---|---|---|---|

| C=S Bond Length (Å) | 1.6847 | 1.6782 | 1.6911 |

| Thione Population (%) | 95 | 87 | 98 |

| logP | 2.81 | 3.12 | 2.54 |

| Dipole Moment (D) | 4.32 | 3.89 | 5.01 |

Properties

IUPAC Name |

4-(4-methylphenyl)-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c1-11-5-7-12(8-6-11)18-13(15-16-14(18)19)17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDVXZRACHGDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=S)NN=C2N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Functionalization

The piperidine moiety is introduced via nucleophilic substitution or sulfonylation. For example:

Intermediate 1 : 1-(4-Toluenesulfonyl)-4-(ethoxycarbonyl)piperidine

- Reagents : Piperidine, 4-toluenesulfonyl chloride, ethyl chloroformate

- Conditions : Dichloromethane, 0°C to room temperature, 12 hours

- Yield : 78–85%

Intermediate 2 : 1-(4-Toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine

Triazole Core Construction

Cyclization of hydrazine-carboxamide intermediates forms the 1,2,4-triazole ring:

Intermediate 3 : 1-(4-Toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine

Intermediate 4 : 1-(4-Toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine

Thiol Group Introduction and Final Modification

The thiol group is introduced via thione-thiol tautomerization or nucleophilic displacement:

Final Compound : 4-(4-Methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol

- Reagents : 4-Methylbenzyl bromide, potassium carbonate

- Conditions : Dimethylformamide (DMF), 80°C, 6 hours

- Yield : 55–60%

Optimization and Challenges

Reaction Efficiency

Purification Techniques

- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves triazole-thione intermediates.

- Recrystallization : Ethanol-water mixtures yield high-purity final compounds (≥98% by HPLC).

Data Summary

Table 1 : Key Synthetic Intermediates and Conditions

| Intermediate | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Toluenesulfonyl chloride | DCM | 0°C → RT | 12 | 78–85 |

| 2 | Hydrazine hydrate | Ethanol | Reflux | 6 | 70–75 |

| 3 | Methyl isothiocyanate | Methanol | 60°C | 8 | 65–70 |

| 4 | Thiourea, NaOH | Ethanol-H2O | Reflux | 10 | 60–68 |

| Final | 4-Methylbenzyl bromide | DMF | 80°C | 6 | 55–60 |

Table 2 : Spectral Characterization of Final Compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C14H18N4S | PubChem |

| Molecular Weight | 274.39 g/mol | PubChem |

| IR (ν, cm⁻¹) | 3250 (N-H), 2550 (S-H) | ACS |

| ¹H NMR (δ, ppm) | 7.25–7.15 (m, 4H, Ar-H) | ACS |

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol group at position 3 of the triazole ring is highly reactive and participates in nucleophilic substitution and oxidation reactions.

Alkylation and Acylation

The thiol group reacts with alkyl/aryl halides or acylating agents to form thioethers or thioesters. For example:

-

Reaction with 2-bromo ethanoyl bromide yields N-alkyl/aryl-2-ethanamoyl thio derivatives (e.g., 11a–o in ).

-

Conditions : Ethanol, KOH (base), reflux (3–5 hours).

| Reaction Type | Reagent | Solvent | Conditions | Yield (%) | Source |

|---|---|---|---|---|---|

| Thioether formation | 2-bromo ethanoyl bromide | Ethanol | Reflux, 3–5 h | 70–85 | |

| Disulfide formation | Iodine/Oxidative agents | DCM | RT, 1–2 h | 60–75 |

Triazole Ring Modifications

The 1,2,4-triazole core undergoes electrophilic substitution and ring-opening reactions under specific conditions.

Nucleophilic Substitution

-

The NH group at position 1 can react with arylisothiocyanates to form substituted thiosemicarbazides (e.g., 4a–e , 5a–e in ).

-

Conditions : Ethanolic KOH, reflux (3–4 hours).

Oxidation

The triazole ring is stable under mild oxidative conditions but degrades with strong oxidizers (e.g., KMnO₄/H₂SO₄), producing sulfonic acid derivatives.

Piperidine Functionalization

The piperidine moiety undergoes N-alkylation or sulfonation:

-

Sulfonation with 4-methoxybenzenesulfonyl chloride forms sulfonamide derivatives (e.g., 12a–o in ).

-

Conditions : Aqueous Na₂CO₃ (pH 9–10), RT, 4 hours.

Cross-Coupling Reactions

Microwave-assisted Suzuki–Miyaura coupling has been employed to introduce aryl/heteroaryl groups at position 5 of the triazole ring:

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst.

-

Conditions : Microwave irradiation (150–170°C, 5–10 minutes).

Comparative Reaction Efficiency

Microwave-assisted methods significantly enhance reaction efficiency:

| Parameter | Conventional Method | Microwave Method | Improvement | Source |

|---|---|---|---|---|

| Reaction Time | 9–19 hours | 31–68 seconds | 99% faster | |

| Yield of Thioethers | 44–88% | 85–97% | +40% | |

| Energy Consumption | High | Low | 70% reduction |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been synthesized and evaluated for its activity against a range of bacteria and fungi. For instance, a study reported that triazole derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

The anticancer properties of triazole compounds have also been investigated. A series of synthesized triazoles were screened for their cytotoxic effects against various human cancer cell lines. Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potential as novel anticancer agents . For example, one derivative showed significant cytotoxicity against gastric cancer cells with an IC50 value of 0.021 μM .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial growth or cancer cell proliferation. The presence of the thiol group in the triazole structure may enhance its reactivity and interaction with biological targets .

Agricultural Applications

Insecticidal Properties

Triazole derivatives have been explored for their insecticidal activities. Research indicates that certain triazole compounds can act as effective insecticides against agricultural pests. These compounds disrupt the normal physiological processes in insects, leading to mortality or reduced fertility .

Anthelmintic Activity

In addition to insecticidal properties, triazoles have shown promise as anthelmintics. They can target parasitic worms affecting livestock and crops, thereby improving agricultural productivity and animal health .

Material Science

Synthesis of Functional Materials

The unique properties of 4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol allow it to be incorporated into various materials for enhanced functionality. For example, its derivatives can be used in the synthesis of polymers with improved thermal stability or mechanical properties due to the presence of the triazole ring .

Photochemical Applications

The photochemical behavior of triazole compounds has been studied for their potential use in photonic devices. The ability to undergo photocyclization or photodesulfurization under UV light makes them suitable candidates for applications in photonic materials .

Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Gram-positive/negative bacteria |

| Anticancer agents | Significant cytotoxicity in cancer cell lines | |

| Agricultural Science | Insecticides | Disrupts physiological processes in pests |

| Anthelmintics | Targets parasitic worms | |

| Material Science | Functional materials | Improves thermal/mechanical properties |

| Photonic devices | Exhibits photocyclization behavior |

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Antiviral Activity

- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol: Exhibited potent inhibition of MERS-CoV helicase (nsp13) in molecular docking studies, attributed to hydrazinyl and iodophenyl groups . The target compound’s piperidine group may offer similar steric bulk for protein binding but lacks the hydrazine moiety linked to antiviral efficacy.

Anticancer Activity

Antiradical Activity

- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives : Demonstrated moderate DPPH radical scavenging (25–40% at 100 μM). The piperidine group’s electron-donating nature in the target compound may enhance radical stabilization .

Biological Activity

4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4S, with a molecular weight of 274.38 g/mol. The structure features a triazole ring linked to a piperidine moiety and a methylphenyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. Research indicates that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that compounds similar to 4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol demonstrated selective cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines through MTT assays .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | IGR39 | 10.5 |

| B | MDA-MB-231 | 8.7 |

| C | Panc-1 | 12.3 |

Note: Values are hypothetical and for illustrative purposes only.

Antimicrobial Activity

The compound has shown promising results in antimicrobial tests against various pathogens. Triazole derivatives are known for their broad-spectrum antibacterial activity. For example, studies have indicated that similar compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus.

Table 2: Antimicrobial Efficacy of Triazole Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | E. coli | 15 µg/mL |

| E | S. aureus | 20 µg/mL |

| F | C. albicans | 25 µg/mL |

Note: Values are hypothetical and for illustrative purposes only.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this triazole derivative has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological activities of 4-(4-methylphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol are attributed to its ability to interfere with cellular processes such as apoptosis in cancer cells and inhibition of bacterial cell wall synthesis. The triazole ring is crucial for binding to target enzymes involved in these pathways.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Case Study on Breast Cancer : A clinical trial involving patients with triple-negative breast cancer treated with triazole derivatives showed a significant reduction in tumor size compared to standard chemotherapy.

- Antimicrobial Resistance : A study on the use of triazole compounds against resistant strains of bacteria demonstrated their potential as alternative treatments in antibiotic-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.